![molecular formula C17H14F3NO2 B2840037 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2097884-28-9](/img/structure/B2840037.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be prepared by various methods in the laboratory. Notable examples include O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclication) of the resulting ether and decarboxylation . A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Scientific Research Applications
Supramolecular Chemistry and Self-assembly
Benzofuran derivatives, like benzene-1,3,5-tricarboxamide (BTAs) , have been crucial in the development of supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding makes them valuable in nanotechnology and polymer processing. This self-assembly behavior enables applications ranging from the creation of new materials to biomedical uses, showcasing the versatility of benzofuran compounds in designing complex structures with specific functions (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Development
The bioactivity of benzofuran derivatives has been extensively studied, with many compounds displaying potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These biological activities make benzofuran compounds promising candidates for natural drug lead compounds, with recent discoveries showing potential as therapeutic drugs for diseases like hepatitis C and cancer. The development of novel methods for constructing benzofuran rings has further facilitated the synthesis of complex benzofuran compounds, highlighting their significance in drug discovery and pharmaceutical research (Miao et al., 2019).
Material Science and Environmental Applications
Benzofuran derivatives are also explored in material science, particularly in the development of thin-film composite (TFC) membranes for water treatment and desalination. The versatility of semi-aromatic polyamides, often derived from benzofuran compounds, enables the creation of membranes with specific separation characteristics. These membranes are used in reverse osmosis (RO) and nanofiltration (NF) processes, demonstrating the potential of benzofuran-based materials in addressing global water scarcity issues (Gohil & Ray, 2017).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the biological activities and potential applications of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide” in more detail.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to interact with various biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c18-17(19,20)14-7-3-1-6-13(14)16(22)21-9-11-10-23-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBXLPIFOBBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)
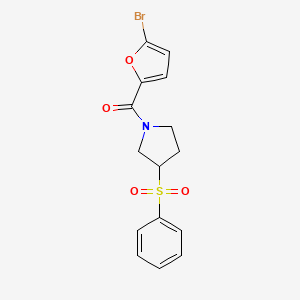
![3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2839961.png)
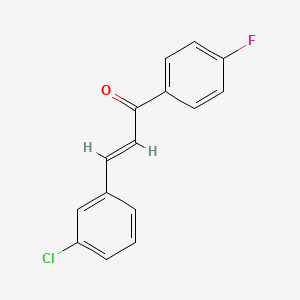
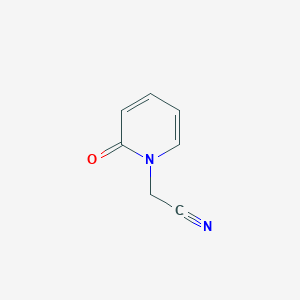
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)
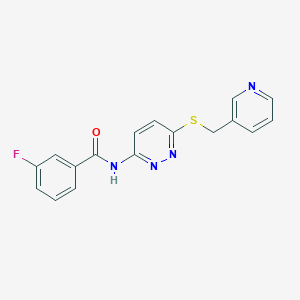
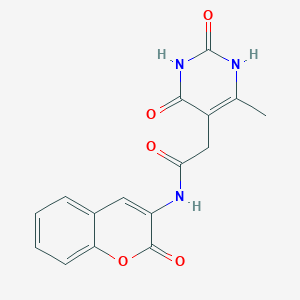
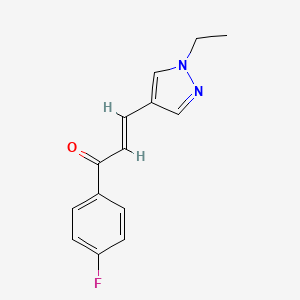
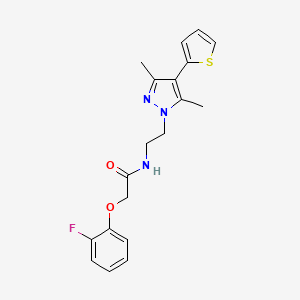
![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)


![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)